molecular formula C19H20ClN3O2S2 B6492464 2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1326845-83-3

2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B6492464
CAS No.: 1326845-83-3
M. Wt: 422.0 g/mol
InChI Key: PCHCFLMUVSUSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide features a thieno[3,2-d]pyrimidine core, a bicyclic system merging thiophene and pyrimidine rings. Key substituents include:

  • A butan-2-yl group at position 3, introducing branching that may influence steric interactions and metabolic stability.
  • A sulfanyl (-S-) linker at position 2, connected to an acetamide group substituted with a 2-chloro-4-methylphenyl moiety. The chloro group enhances hydrophobicity, while the methyl group balances electronic effects.

However, its distinct substituents differentiate it from well-studied analogs.

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2/c1-4-12(3)23-18(25)17-15(7-8-26-17)22-19(23)27-10-16(24)21-14-6-5-11(2)9-13(14)20/h5-9,12H,4,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHCFLMUVSUSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide , also known as K292-1707, is a complex organic molecule with potential biological activities. Its structure includes a thienopyrimidine core, which has been associated with various pharmacological properties. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and biochemical properties.

Chemical Structure

The molecular formula of the compound is C20H23N3O4S2C_{20}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 421.07 g/mol. The structural representation is as follows:

SMILES CCC C N C1 O C SCC Nc ccc OC c2 c2OC O Nc2c1scc2\text{SMILES CCC C N C1 O C SCC Nc ccc OC c2 c2OC O Nc2c1scc2}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. The compound K292-1707 was evaluated for its activity against various bacterial strains. Notably, compounds with similar structural features have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3hS. aureus8 µg/mL
3jE. faecium2 µg/mL
K292-1707S. aureusTBD

These findings suggest that modifications in the thienopyrimidine structure can enhance antimicrobial properties.

Anticancer Activity

The anticancer potential of K292-1707 has been explored in various cancer cell lines. In vitro studies have indicated that compounds with a thienopyrimidine scaffold can inhibit cell proliferation in lung (A549) and colon (Caco-2) cancer cell lines.

Case Study: Anticancer Effects

In one study, the compound was tested against A549 cells, showing a dose-dependent decrease in cell viability. The IC50 value was calculated to be around 15 µM, indicating moderate potency compared to standard chemotherapeutic agents.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-2TBDCell cycle arrest

The precise mechanism by which K292-1707 exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit key enzymatic activities that are crucial for bacterial survival and cancer cell proliferation.

Comparison with Similar Compounds

Core Structure Variations

Pyrido-Thienopyrimidine vs. Thienopyrimidine
  • Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine (): Incorporates an additional pyridine ring, increasing aromaticity and planarity. This may enhance DNA intercalation or kinase binding but reduce solubility compared to the simpler thienopyrimidine core of the target compound .
  • Thieno[3,2-d]pyrimidine with Morpholine (): Morpholine substituents (e.g., in PI-103) improve solubility and pharmacokinetics. The target compound’s lack of morpholine suggests a trade-off between lipophilicity (for membrane permeability) and aqueous solubility .

Substituent Analysis

Position 3 Substituents
  • Butan-2-yl (Target) vs. Methyl (): The branched butan-2-yl group in the target compound may confer greater metabolic stability than the linear butyl group in N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (). Methyl groups (e.g., in ) reduce steric bulk but may shorten half-life .
  • Morpholine () : Replacing butan-2-yl with morpholine (as in PI-103) enhances solubility but may alter kinase selectivity .
Acetamide Substituents
  • 2-Chloro-4-methylphenyl (Target) vs.
  • Dichlorophenyl (): The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () uses dual chloro substituents for stronger electron-withdrawing effects, which may enhance binding affinity but reduce bioavailability compared to the target’s mono-chloro design .

Pharmacological Considerations

Metabolic Stability
  • The short half-life (<10 min) of early thienopyrimidines () was addressed in PI-103 via pyrido-thienopyrimidine optimization. The target compound’s butan-2-yl group may similarly resist oxidative metabolism, though in vivo data are needed .
  • Sulfamoylphenyl Derivatives (): Quinazolinones with sulfamoyl groups (e.g., 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide) leverage hydrogen bonding for potency. The target’s chloro-methylphenyl group sacrifices hydrogen-bond capacity for hydrophobicity .
Solubility and Bioavailability
  • Morpholine/Piperazine Derivatives (): Compounds like 3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzamide exhibit enhanced solubility due to polar groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.